molecular formula C14H15N5 B2625212 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-41-2

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2625212
CAS No.: 127710-41-2
M. Wt: 253.309
InChI Key: UGQDVRSIYUFYON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

It has been suggested that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . This suggests that 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline may interact with certain enzymes, proteins, and other biomolecules in a way that enhances its antimicrobial activity.

Cellular Effects

It has been shown to exhibit cytotoxicity at certain concentrations . This suggests that it may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that this compound potently intercalates DNA , which could explain its observed cytotoxicity. This intercalation could potentially lead to changes in gene expression and could influence enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate to form 2-chloro-3-hydrazinylquinoxaline. This intermediate is then reacted with piperidine and triazole derivatives under specific conditions to yield the final product . The reaction conditions often include continuous stirring at room temperature and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazoloquinoxalines .

Scientific Research Applications

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its combined triazoloquinoxaline and piperidine structures, which contribute to its diverse biological activities. This compound’s ability to intercalate into DNA and interact with various molecular targets makes it a promising candidate for further research and development .

Properties

IUPAC Name

4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-4-8-18(9-5-1)13-14-17-15-10-19(14)12-7-3-2-6-11(12)16-13/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQDVRSIYUFYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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